3-Bromo-3',5'-difluorobiphenyl
Overview
Description
3-Bromo-3’,5’-difluorobiphenyl is an organic compound that belongs to the class of halogenated biphenyls It consists of a biphenyl core with bromine and fluorine atoms substituted at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’,5’-difluorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 3’,5’-difluorobiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Bromo-3’,5’-difluorobiphenyl may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’,5’-difluorobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 3,5-difluorobiphenyl.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Formation of biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of 3,5-difluorobiphenyl.
Scientific Research Applications
3-Bromo-3’,5’-difluorobiphenyl has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials such as liquid crystals and polymers.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Biological Studies: Used in studies to understand the interactions of halogenated biphenyls with biological systems.
Mechanism of Action
The mechanism of action of 3-Bromo-3’,5’-difluorobiphenyl involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4’,5’-difluorobiphenyl
- 3-Bromo-2’,5’-difluorobiphenyl
- 3-Bromo-3’,4’-difluorobiphenyl
Uniqueness
3-Bromo-3’,5’-difluorobiphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties compared to other halogenated biphenyls. This unique substitution pattern can lead to distinct interactions with molecular targets and different applications in various fields.
Properties
IUPAC Name |
1-(3-bromophenyl)-3,5-difluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFVTBVEXFSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287794 | |
Record name | 1,1′-Biphenyl, 3′-bromo-3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-14-1 | |
Record name | 1,1′-Biphenyl, 3′-bromo-3,5-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Biphenyl, 3′-bromo-3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.